N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline: is an organic compound that features a benzodioxole moiety attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline typically involves the reaction of 1,3-benzodioxole with an appropriate aniline derivative under specific conditions. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often involve the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interactions with biological targets such as tubulin, making it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its stability and reactivity make it suitable for various applications in materials science .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline involves its interaction with molecular targets such as tubulin. This interaction can lead to the inhibition of tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of microtubule dynamics, which is crucial for cell division.
Comparison with Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-(1,3-benzodioxol-5-ylmethyl)-N-ethylamine
- 1-(1,3-benzodioxol-5-yl)-N-methyl-2-butanamine
Comparison: N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline is unique due to the presence of both a nitro group and a benzodioxole moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the nitro group can undergo reduction to form amines, which can further interact with biological targets .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural composition that includes:
- Benzodioxole moiety : Contributes to its biological activity.
- Nitro group : Known for enhancing interaction with biological targets.
- Aniline component : Imparts reactivity that can lead to various derivatives.
The molecular formula is C15H14N2O3 with a CAS number of 191595-08-1. Its melting point is reported to be around 119-121°C, indicating stability under moderate conditions .
Antitumor Properties
Research indicates that compounds with a benzodioxole structure often exhibit significant antitumor activities. This compound has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
CCRF-CEM | 328 |
MIA PaCa-2 | 644 |
These values suggest that the compound may serve as a lead candidate for further development as an anticancer agent.
The proposed mechanism of action involves the interaction of the nitro group with biological targets such as enzymes or receptors involved in cancer progression. The compound's ability to undergo reduction reactions to form amines could enhance its biological activity by increasing binding affinity to these targets .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the benzodioxole and nitro groups can significantly influence the biological efficacy of related compounds. For instance, variations in substituents on the aniline ring can alter both potency and selectivity against different biological targets. A comparative analysis with similar compounds reveals:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline | Benzodioxole core with different substitution | Exhibits distinct biological activity profiles |
4-Nitroaniline | Simple aniline with nitro group | Lacks benzodioxole moiety; simpler structure |
N,N-Dimethylbenzamide | Amide derivative with benzene ring | Different functional groups affecting reactivity |
This table illustrates how structural variations can lead to diverse biological activities among related compounds .
Case Studies and Research Findings
Several studies have investigated the biological activity of benzodioxole derivatives, providing insights into their potential therapeutic applications:
- Antidiabetic Potential : A study synthesized various benzodioxole carboxamide derivatives, revealing significant inhibitory effects on α-amylase, a key enzyme in carbohydrate metabolism. One derivative demonstrated an IC50 value of 8.5 µM against this enzyme, highlighting the potential for developing antidiabetic agents from this class of compounds .
- Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties against various pathogens, suggesting broader applications in treating infectious diseases .
- Inhibition Studies : Interaction studies indicated that this compound might affect cellular pathways involved in inflammation and cancer progression. Further exploration into its binding affinities and specific targets is warranted to fully elucidate its mechanisms .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-12(17(18)19)3-4-13(10)16-8-11-2-5-14-15(7-11)21-9-20-14/h2-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKCHOVIMSRCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.